molecular formula C23H29IN2O4S B119577 Quat-dtz CAS No. 147511-30-6

Quat-dtz

Cat. No. B119577
M. Wt: 556.5 g/mol
InChI Key: BEDWQXMBYGXHSO-NSLUPJTDSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quat-dtz is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. It is a quaternary ammonium compound that has been synthesized using a specific method.

Mechanism Of Action

The mechanism of action of Quat-dtz is not fully understood. However, it is believed that it forms stable complexes with heavy metal ions, which can be detected using various analytical techniques. The exact nature of these complexes is still under investigation, and further research is needed to fully understand the mechanism of action of Quat-dtz.

Biochemical And Physiological Effects

Quat-dtz has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has no significant impact on cell viability. This makes it a useful tool for studying the effects of heavy metals on cells and tissues.

Advantages And Limitations For Lab Experiments

Quat-dtz has several advantages for use in lab experiments. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, Quat-dtz also has some limitations. It is not suitable for the detection of all heavy metals, and its mechanism of action is not fully understood. Additionally, it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research on Quat-dtz. One area of interest is the development of new materials for use in catalysis, electrochemistry, and sensors. Another area of interest is the study of the mechanism of action of Quat-dtz and the development of new methods for the detection of heavy metals. Additionally, further research is needed to fully understand the biochemical and physiological effects of Quat-dtz and its potential applications in vivo.
Conclusion:
Quat-dtz is a chemical compound that has several potential applications in scientific research. It is a highly selective reagent that can be used to detect trace amounts of heavy metals. It is also relatively easy to synthesize and can be used in a wide range of applications. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential applications in vivo.

Synthesis Methods

Quat-dtz can be synthesized using a specific method that involves the reaction between dithizone and a quaternary ammonium salt. This method results in the formation of a yellow-orange powder that is highly soluble in water. The synthesis of Quat-dtz is relatively straightforward and can be carried out using standard laboratory equipment.

Scientific Research Applications

Quat-dtz has several potential applications in scientific research. It has been used as a selective and sensitive reagent for the determination of trace amounts of heavy metals. It can also be used as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, Quat-dtz has been used in the development of new materials for use in catalysis, electrochemistry, and sensors.

properties

CAS RN

147511-30-6

Product Name

Quat-dtz

Molecular Formula

C23H29IN2O4S

Molecular Weight

556.5 g/mol

IUPAC Name

[(2S,3S)-3-acetyloxy-2-(4-ethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]-ethyl-dimethylazanium;iodide

InChI

InChI=1S/C23H29N2O4S.HI/c1-6-25(4,5)24-19-10-8-9-11-20(19)30-22(21(23(24)27)29-16(3)26)17-12-14-18(15-13-17)28-7-2;/h8-15,21-22H,6-7H2,1-5H3;1H/q+1;/p-1/t21-,22+;/m1./s1

InChI Key

BEDWQXMBYGXHSO-NSLUPJTDSA-M

Isomeric SMILES

CC[N+](C)(C)N1C2=CC=CC=C2S[C@H]([C@H](C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-]

SMILES

CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-]

Canonical SMILES

CC[N+](C)(C)N1C2=CC=CC=C2SC(C(C1=O)OC(=O)C)C3=CC=C(C=C3)OCC.[I-]

synonyms

3-(acetyloxy)-5-(2-(trimethylammonium)ethyl)-2,3-dihydro-2-(4-methoxyphenyl)-1,5-benzothiazepin-4(5H)-one
quat-DTZ

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.